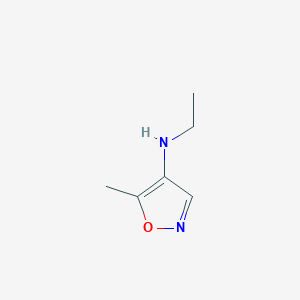![molecular formula C13H9BrN2O4 B8616866 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid](/img/structure/B8616866.png)
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a bromophenylamino group (-NH-C6H4-Br) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-(3-bromophenylamino)benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-4-(3-bromophenylamino)benzoic acid.
Reduction: Formation of 3-amino-4-(3-bromophenylamino)benzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenylamino group may also play a role in binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the bromophenylamino group.
4-Nitrobenzoic acid: Similar in structure but with the nitro group in a different position.
3-Bromo-4-nitrobenzoic acid: Similar but lacks the amino group.
Uniqueness
4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid is unique due to the presence of both the nitro and bromophenylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9BrN2O4 |
|---|---|
Molecular Weight |
337.12 g/mol |
IUPAC Name |
4-(3-bromoanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H9BrN2O4/c14-9-2-1-3-10(7-9)15-11-5-4-8(13(17)18)6-12(11)16(19)20/h1-7,15H,(H,17,18) |
InChI Key |
VVFLRVHTGQUOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
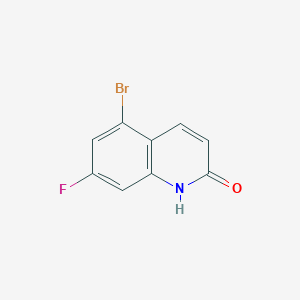

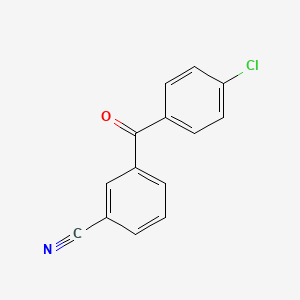
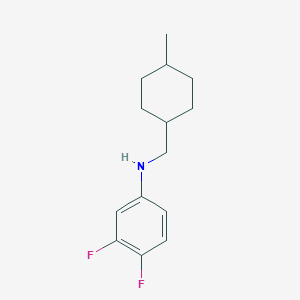
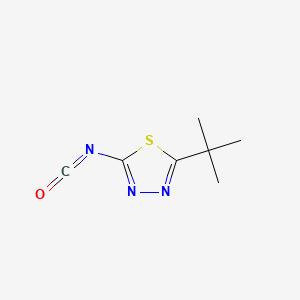
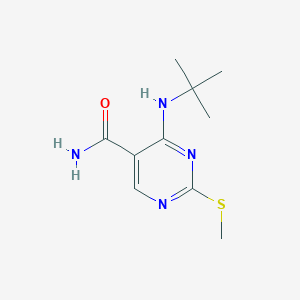
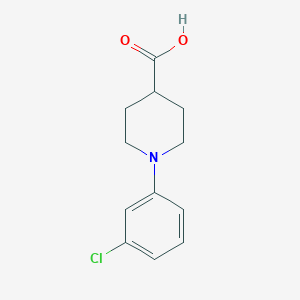
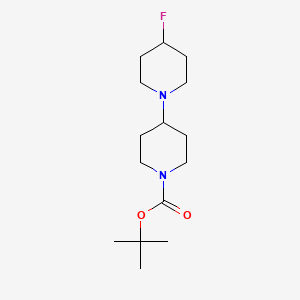
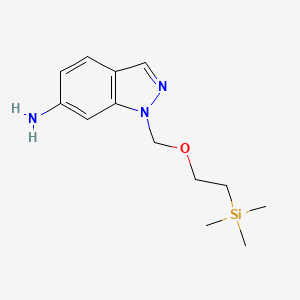
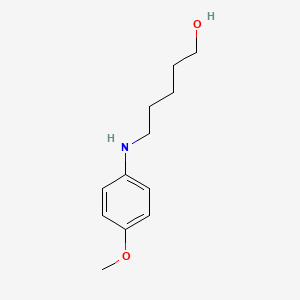
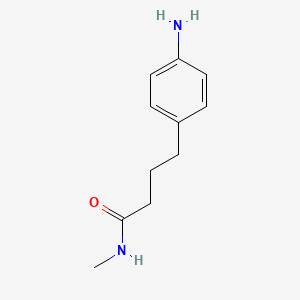
![4-[2-(Dimethylamino)ethylthio]-benzoic acid](/img/structure/B8616874.png)
![tert-Butyl N-{1-[methoxy(methyl)carbamoyl]propyl}carbamate](/img/structure/B8616876.png)
